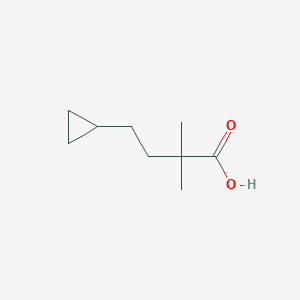
2-(4-Isopropylphenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropylphenyl)morpholine is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic amines that contain both amine and ether functional groups This compound is characterized by the presence of a morpholine ring substituted with a 4-isopropylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylphenyl)morpholine typically involves the reaction of 4-isopropylphenylamine with an appropriate morpholine derivative. One common method is the nucleophilic substitution reaction where 4-isopropylphenylamine reacts with a halogenated morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: 2-(4-Isopropylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The morpholine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
科学的研究の応用
2-(4-Isopropylphenyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Isopropylphenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Morpholine: The parent compound, which lacks the 4-isopropylphenyl group.
4-Phenylmorpholine: A similar compound with a phenyl group instead of an isopropylphenyl group.
2-(4-Methylphenyl)morpholine: A compound with a methylphenyl group instead of an isopropylphenyl group.
Uniqueness: 2-(4-Isopropylphenyl)morpholine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
2-(4-propan-2-ylphenyl)morpholine |
InChI |
InChI=1S/C13H19NO/c1-10(2)11-3-5-12(6-4-11)13-9-14-7-8-15-13/h3-6,10,13-14H,7-9H2,1-2H3 |
InChIキー |
CIMUGRNTBONRFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















